

Bromoacetone: A Technical Review of its Historical Application as a Chemical Weapon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoacetone**

Cat. No.: **B165879**

[Get Quote](#)

Foreword: This document provides an in-depth technical guide on the historical use of **bromoacetone** as a chemical warfare agent. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, physicochemical properties, and toxicological effects. The information presented herein is for academic and research purposes only.

Introduction and Historical Context

Bromoacetone ($\text{CH}_3\text{COCH}_2\text{Br}$) is an organobromine compound classified as an alpha-bromoketone, where one of the hydrogen atoms of acetone is substituted with bromine.^{[1][2]} First prepared in the 19th century, it gained notoriety during World War I as a lachrymatory agent, or tear gas.^{[3][4][5]} Deployed as a chemical weapon, it was referred to as "BA" by the British and "B-Stoff" (or "Weisskreuz"/"White Cross") by the Germans.^{[3][4][5]}

Unlike more lethal agents used in the conflict, **bromoacetone** was primarily an incapacitating agent, designed to cause severe irritation and force soldiers from entrenched positions.^[6] Its use in warfare is now considered obsolete due to its high toxicity compared to modern riot control agents.^{[3][5]} **Bromoacetone** is also found in nature, present in quantities of less than 1% in the essential oil of the seaweed *Asparagopsis taxiformis*.^{[3][4]}

Physicochemical Properties

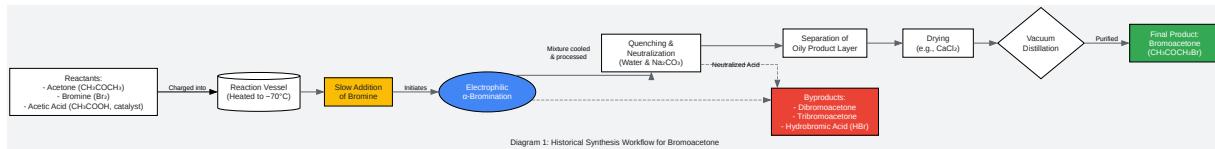
Bromoacetone is a clear, colorless liquid that characteristically turns violet and eventually decomposes into a black resinous mass upon standing, even without exposure to air.^{[1][7]} It

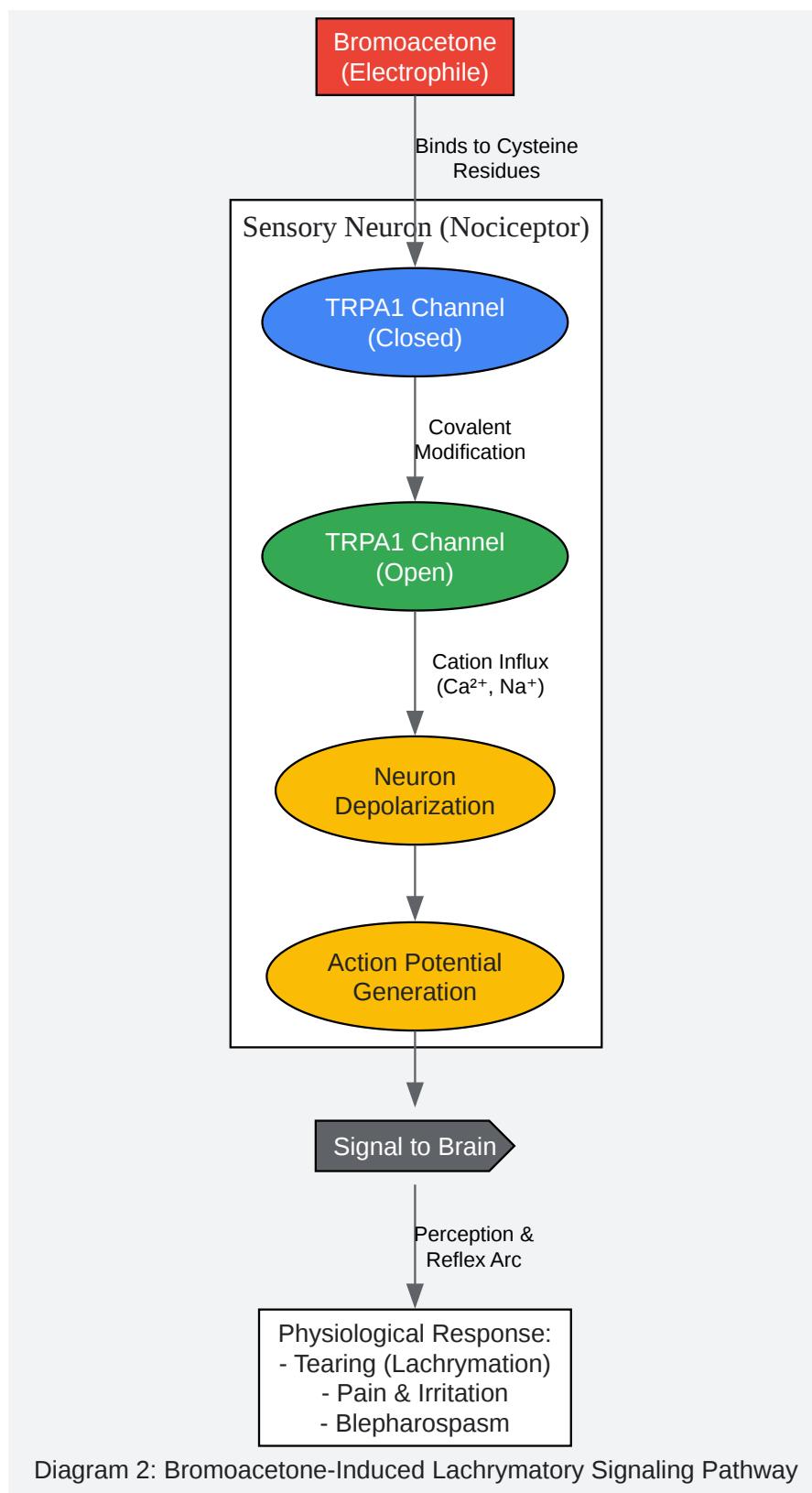
possesses a sharp, pungent odor and is a potent lachrymator.[2][8] Its physical and chemical properties are summarized in Table 1.

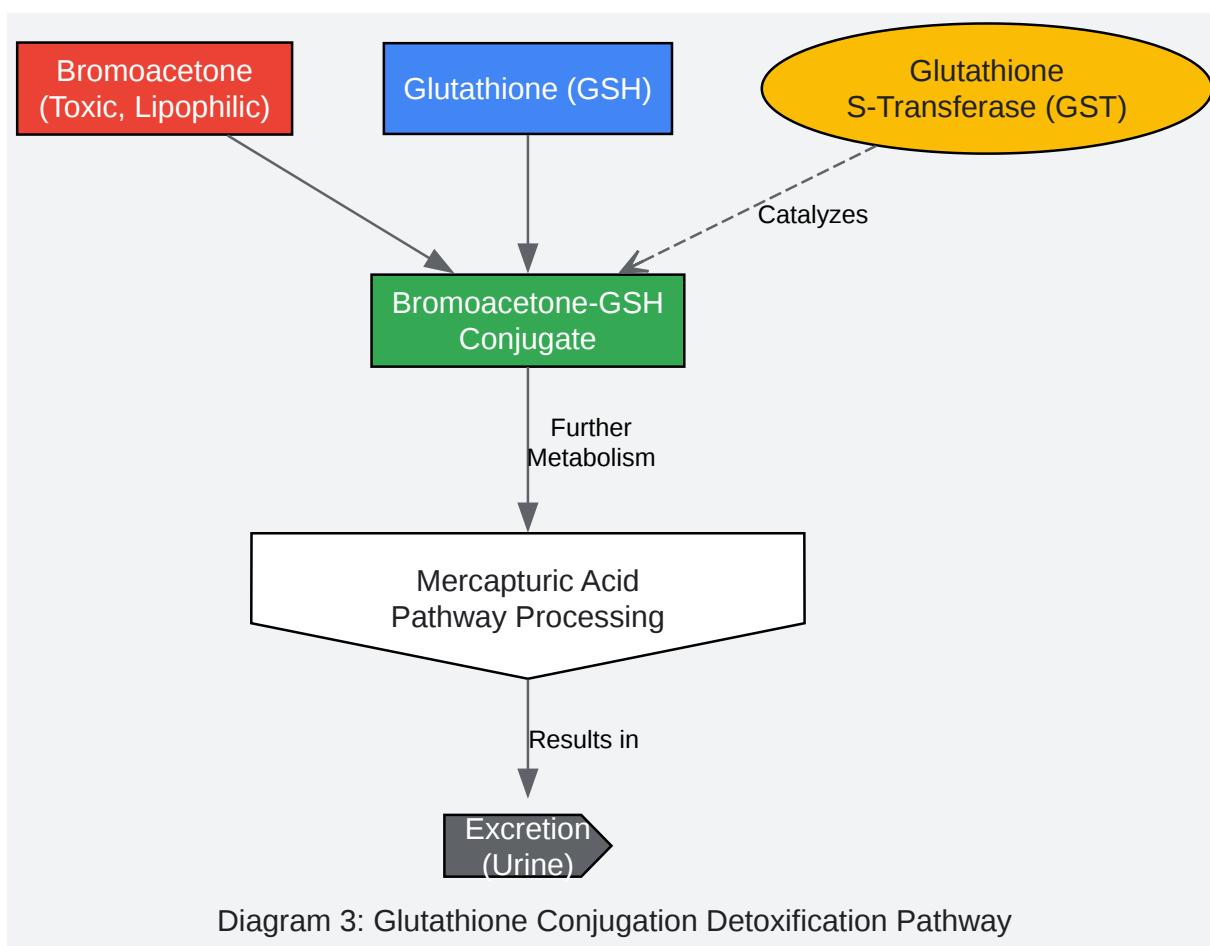
Property	Value	References
Molecular Formula	C ₃ H ₅ BrO	[1]
Molecular Weight	136.98 g/mol	[1]
Appearance	Colorless liquid; turns violet on standing	[1][9]
Density	1.634 g/cm ³ at 23°C	[3][6]
Melting Point	-36.5 °C	[3]
Boiling Point	137 °C	[3]
Vapor Pressure	1.1 kPa (9 mm Hg) at 20 °C	[1][3]
Solubility	Poorly soluble in water; soluble in acetone, alcohol, benzene, ether	[1][7]
Flash Point	51.1 °C	[3]

Synthesis and Manufacturing

The primary historical method for synthesizing **bromoacetone** involves the reaction of acetone with bromine in the presence of a catalytic acid, such as acetic acid.[3][4][5] This process is an electrophilic substitution on the alpha carbon of the enolized acetone. A significant challenge in this synthesis is the prevention of over-bromination, which leads to the formation of di- and tribrominated byproducts.[3][6][10]


[Click to download full resolution via product page](#)


Diagram 1: Historical Synthesis Workflow for **Bromoacetone**


Pathophysiology and Toxicology

Mechanism of Action: Lachrymation

Bromoacetone is a potent electrophilic compound that acts as a lachrymatory agent by activating sensory nerves.[6][10] The primary molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on nociceptors (pain-sensing neurons) in the eyes, respiratory tract, and skin.[6][10]

As an alkylating agent, **bromoacetone** forms covalent bonds with nucleophilic residues, particularly cysteine, on the TRPA1 protein.[11] This covalent modification triggers a conformational change in the channel, causing it to open.[9][11] The channel opening leads to an influx of cations (primarily Ca^{2+} and Na^+), depolarizing the neuron and firing an action potential that travels to the brain, where it is perceived as intense pain and irritation.[12] This stimulation of the trigeminal nerve endings in the cornea is directly responsible for the physiological responses of tearing (lachrymation), blinking, and involuntary eyelid closure (blepharospasm).[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. cfsdocs.blob.core.windows.net [cfsdocs.blob.core.windows.net]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tear gas - Wikipedia [en.wikipedia.org]
- 7. Pepper spray - Wikipedia [en.wikipedia.org]
- 8. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
- 11. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bromoacetone: A Technical Review of its Historical Application as a Chemical Weapon]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165879#historical-use-of-bromoacetone-as-a-chemical-weapon>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com